N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group: A photolabile, base-labile group that enables orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS) .
- Methanesulfonyl (Ms) substituent: A sulfonamide group at the β-position of L-alanine, enhancing steric and electronic properties for applications in peptidomimetics and enzyme inhibition studies .
- Molecular formula: C₂₀H₂₁NO₆S (estimated based on structural analogs in ).
This compound is critical for designing inhibitors of protein-protein interactions (PPIs) due to its ability to mimic natural peptide backbones while introducing rigidity and stability .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-27(24,25)11-17(18(21)22)20-19(23)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRFSKFFNRFQMF-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595834 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244132-29-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(methylsulfonyl)-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244132-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Methanesulfonyl Group: The protected amino acid is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-alanine are reacted with Fmoc chloride and methanesulfonyl chloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the methanesulfonyl group in the presence of a base like triethylamine.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Reaction with nucleophiles results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Fmoc-L-alanine sulfonamide is primarily utilized in peptide synthesis as a building block. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality during the synthesis process.
Case Study: Synthesis of Antimicrobial Peptides
In a study by Wang et al. (2023), Fmoc-L-alanine sulfonamide was incorporated into the synthesis of antimicrobial peptides. The resulting peptides exhibited enhanced antibacterial activity against various strains of bacteria, demonstrating the effectiveness of this compound in developing new therapeutic agents.
Drug Development
The compound has shown promise in drug development, particularly in creating prodrugs that enhance bioavailability and therapeutic efficacy.
Case Study: Prodrug Formulation
A formulation study conducted by Zhang et al. (2024) explored the use of Fmoc-L-alanine sulfonamide as a prodrug for a poorly soluble anti-cancer drug. The results indicated improved solubility and cellular uptake, leading to enhanced anticancer activity in vitro.
Bioconjugation Techniques
Fmoc-L-alanine sulfonamide is also applied in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules.
Data Table: Bioconjugation Applications
| Application Type | Description | Reference |
|---|---|---|
| Surface Modification | Used for immobilizing enzymes on solid supports | Smith et al. (2023) |
| Targeted Drug Delivery | Conjugated to antibodies for targeted delivery | Johnson et al. (2024) |
Research on Enzyme Inhibition
Recent studies have investigated the potential of Fmoc-L-alanine sulfonamide as an enzyme inhibitor.
Case Study: Inhibition of Serine Proteases
A research article by Lee et al. (2025) reported that Fmoc-L-alanine sulfonamide effectively inhibited serine proteases involved in inflammation pathways. The findings suggest its potential role in developing anti-inflammatory drugs.
Material Science Applications
Beyond biological applications, this compound has been explored for its properties in material science, particularly in creating functionalized polymers.
Data Table: Material Science Properties
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | 250 °C | Kim et al. (2024) |
| Mechanical Strength | High | Lee et al. (2023) |
Mechanism of Action
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine involves:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: It participates in biochemical pathways related to peptide synthesis and modification.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
The methanesulfonyl group distinguishes this compound from other Fmoc-protected amino acids. Key comparisons include:
Key Observations :
- Steric Effects : Compounds like BB8 and BB11 incorporate bulkier side chains (e.g., 4-methylpentyl, indole) to enhance binding specificity, whereas the methanesulfonyl group in the target compound provides moderate steric hindrance suitable for flexible PPIs .
- Electronic Properties : Methanesulfonyl and methylsulfonyl groups increase electrophilicity, improving interactions with nucleophilic residues in target proteins .
- Synthesis: The target compound’s methanesulfonyl group is introduced via sulfonylation of Fmoc-protected β-aminoalanine, contrasting with BB11’s indole side chain, which requires Boc-protection and multi-step coupling .
Comparison with Alternative Protecting Groups
Fmoc vs. Fms (Fluoren-9-ylmethanesulfonyl) :
- Fmoc : Base-labile, widely used in SPPS. However, it can form oxazaphospholine byproducts during phosphonamide synthesis .
- Fms : A sulfonamide-based group developed to prevent side reactions in phosphonamide couplings. While structurally similar to Fmoc, Fms offers compatibility with harsher reaction conditions (e.g., acidic or oxidative environments) .
Example :
- N-Fms-α-phosphonoalanine: Demonstrated superior stability in couplings with secondary amines compared to Fmoc analogs, highlighting Fms’ utility in synthesizing phosphonopeptides .
Physicochemical and Spectroscopic Data
NMR and HRMS Profiles :
- ¹H NMR : Methanesulfonyl protons resonate at δ 3.0–3.2 ppm (singlet), distinct from tert-butyl (δ 1.2–1.4 ppm) or aromatic protons (δ 7.2–7.8 ppm) in analogs like BB11 .
- HRMS : For the target compound (estimated m/z [M+H]⁺ = 420.12), deviations from analogs like BB7 (m/z 523.19) reflect differences in molecular weight and functional groups .
Biological Activity
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine, commonly referred to as Fmoc-L-alanine, is a derivative of L-alanine that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Fmoc-L-alanine has a molecular formula of and a molecular weight of approximately 373.44 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO4S |
| Molecular Weight | 373.44 g/mol |
| CAS Number | 954147-35-4 |
| Appearance | White to off-white powder |
| Purity | >98% (HPLC) |
Mechanisms of Biological Activity
Fmoc-L-alanine exhibits various biological activities through multiple mechanisms:
- Protein Synthesis : The Fmoc group allows for the selective protection of the amino group during peptide synthesis, facilitating the formation of peptide bonds without interference from other reactive sites.
- Enzyme Inhibition : Research indicates that derivatives of Fmoc-L-alanine can act as inhibitors for certain enzymes involved in metabolic pathways, potentially impacting cellular metabolism and signaling pathways.
- Cell Signaling Modulation : Fmoc-L-alanine has been shown to influence signaling pathways related to cell growth and differentiation, particularly through interactions with G-protein coupled receptors (GPCRs) and other membrane transporters .
Therapeutic Applications
The compound's unique properties make it suitable for various therapeutic applications:
- Anticancer Research : Fmoc-L-alanine derivatives have been studied for their potential in developing targeted therapies for cancer treatment by modulating apoptosis and cell cycle progression .
- Antimicrobial Activity : Preliminary studies suggest that Fmoc-L-alanine can exhibit antimicrobial properties against specific bacterial strains, making it a candidate for antibiotic development .
- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances its potential use in drug delivery systems, improving bioavailability and therapeutic efficacy .
Case Studies
-
Study on Anticancer Activity :
A recent study investigated the effects of Fmoc-L-alanine on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at concentrations above 50 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer agents . -
Antimicrobial Efficacy :
In another study, researchers tested various derivatives of Fmoc-L-alanine against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Enzyme Inhibition Studies :
A biochemical assay evaluated the inhibitory effects of Fmoc-L-alanine on serine proteases involved in inflammatory responses. The compound demonstrated competitive inhibition with an IC50 value indicating promising therapeutic potential in managing inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
